9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline
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Description
9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline is a useful research compound. Its molecular formula is C17H14BrN3 and its molecular weight is 340.224. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound predominantly interacts with DNA through a process known as intercalation .
Mode of Action
this compound interacts with its target, DNA, by intercalating between the nucleobases . This interaction disrupts vital processes for DNA replication .
Biochemical Pathways
The intercalation of this compound into DNA disrupts the normal biochemical pathways of DNA replication . This disruption can lead to downstream effects such as cell cycle arrest and apoptosis, which are common mechanisms of action for antiviral and antitumor agents .
Pharmacokinetics
The nature of the substituent and/or side chains on the compounds affects the stability of the drug-dna complex, which in turn affects the degree of pharmacological response .
Result of Action
The result of this compound’s action is the disruption of DNA replication, leading to cell cycle arrest and apoptosis . This can result in the death of affected cells, contributing to its antiviral and antitumor effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and efficacy . .
Biochemical Analysis
Biochemical Properties
9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline plays a significant role in biochemical reactions, particularly through its interactions with DNA and proteins. The planar structure of this compound facilitates its intercalation into DNA, which is crucial for its biological activities such as cytotoxicity and antiviral effects . Additionally, this compound has shown binding affinity to various proteins, influencing their function and stability .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to exhibit potent anticancer activity against various human tumor cell lines . This compound influences cell function by intercalating into DNA, thereby disrupting essential processes like DNA replication and transcription . Furthermore, it affects cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound primarily involves DNA intercalation. This interaction stabilizes the DNA structure, preventing the progression of replication forks and transcription complexes . Additionally, this compound can inhibit or activate specific enzymes, further influencing gene expression and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. It exhibits high stability and retains its biological activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anticancer activity without notable toxicity . At higher doses, toxic and adverse effects have been observed, indicating a threshold beyond which the compound’s benefits are outweighed by its harmful effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . These interactions can affect metabolic flux and alter metabolite levels, influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine its localization and accumulation, impacting its biological activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It is primarily localized in the nucleus, where it exerts its effects on DNA and associated processes . This localization is crucial for its activity and function, as it allows the compound to directly interact with its molecular targets .
Properties
IUPAC Name |
9-bromo-6-propylindolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3/c1-2-9-21-15-8-7-11(18)10-12(15)16-17(21)20-14-6-4-3-5-13(14)19-16/h3-8,10H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZRFYGHDWCJQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40976715 |
Source
|
Record name | 9-Bromo-6-propyl-6H-indolo[2,3-b]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40976715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6120-42-9 |
Source
|
Record name | 9-Bromo-6-propyl-6H-indolo[2,3-b]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40976715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.